![molecular formula C21H25IN2O4 B4900435 3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4900435.png)
3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, closely related to the target compound, often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For instance, the synthesis of 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide showcases a method that could be adapted for the target compound, emphasizing air-stable n-type doping for organic semiconductor applications (Wei et al., 2012).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied, revealing insights into their electronic and geometric configurations through techniques such as X-ray crystallography and DFT calculations. For example, the crystal structure analysis of a 1,2-disubstituted benzimidazolium chloride provides valuable insights into the structural aspects that could be relevant to the target compound, highlighting the importance of steric hindrance and hydrogen bonding in determining molecular conformation (Khan et al., 2017).
Chemical Reactions and Properties
Benzimidazole compounds participate in a variety of chemical reactions, offering diverse functionalities. The reactivity towards different reagents and conditions can lead to the formation of novel compounds with unique properties. The preparation and antibacterial effect of benzimidazole phenols and their metal complexes demonstrate the compound's reactivity and potential bioactivity, which may extend to related compounds (Tavman et al., 2009).
properties
IUPAC Name |
methyl 4-[2-hydroxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propoxy]benzoate;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2O4.HI/c1-14-9-19-20(10-15(14)2)23(13-22(19)3)11-17(24)12-27-18-7-5-16(6-8-18)21(25)26-4;/h5-10,13,17,24H,11-12H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNHXEPBULMOEL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2CC(COC3=CC=C(C=C3)C(=O)OC)O)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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